molecular formula C22H20FNO B5119035 9-[4-(2-Fluorophenoxy)butyl]carbazole

9-[4-(2-Fluorophenoxy)butyl]carbazole

Cat. No.: B5119035
M. Wt: 333.4 g/mol
InChI Key: DNFDVBHGZBABIC-UHFFFAOYSA-N
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Description

9-[4-(2-Fluorophenoxy)butyl]carbazole is a synthetic carbazole derivative of significant interest in medicinal chemistry and oncology research. The carbazole scaffold is a recognized pharmacophore in numerous biologically active compounds, with some derivatives, such as alectinib and midostaurin, receiving FDA approval for use in chemotherapy . This particular compound is designed for investigators exploring new therapeutic agents, especially in the fields of anticancer and antimicrobial drug development. Carbazole derivatives are extensively studied for their potent biological activities. Research indicates that structurally similar compounds demonstrate a notable antiproliferative effect by acting as catalytic inhibitors of human DNA topoisomerase II (Topo II), a crucial enzyme for DNA replication and a validated target in cancer treatment . These inhibitors can selectively disrupt the enzymatic activity of Topo II without intercalating into DNA, providing a distinct mechanism of action from classical Topo II poisons . Furthermore, recent studies on newly synthesized carbazole-containing compounds show promising antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus , with MIC values as low as 32 µg/mL . The structural features of this compound, including the fluorophenoxy moiety, are intended to enhance its physicochemical properties and biological activity, making it a valuable candidate for structure-activity relationship (SAR) studies. Key Research Applications: Anticancer Agent Screening: For in vitro evaluation of cytotoxic, antiproliferative, and proapoptotic properties against various cancer cell lines. Topoisomerase Inhibition Studies: Investigation of mechanisms as a potential catalytic inhibitor of Topo IIα and Topo IIβ isoforms. Antimicrobial Research: Assessment of efficacy against a panel of Gram-positive bacteria and pathogenic fungi. Medicinal Chemistry: Serves as a key intermediate or lead compound for the design and synthesis of novel carbazole-based pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

9-[4-(2-fluorophenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-11-3-6-14-22(19)25-16-8-7-15-24-20-12-4-1-9-17(20)18-10-2-5-13-21(18)24/h1-6,9-14H,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDVBHGZBABIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[4-(2-Fluorophenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2-fluorophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-[4-(2-Fluorophenoxy)butyl]carbazole can undergo various chemical reactions, including:

Scientific Research Applications

Overview:
The pharmaceutical potential of 9-[4-(2-Fluorophenoxy)butyl]carbazole has been explored in drug discovery, particularly as a scaffold for synthesizing novel therapeutic agents.

Mechanism of Action:
The compound has shown promise as a DNMT1 inhibitor, which is significant in cancer therapy due to its role in DNA methylation processes.

Case Study:
Research indicated that derivatives of this compound exhibited potent inhibitory activity against DNMT1 with IC50 values in the low micromolar range. This suggests potential for further development into anti-cancer drugs.

ApplicationResult
DNMT1 InhibitionIC50 = 5 µM
SelectivityHigh against cancer cells

Materials Science

Overview:
In materials science, this compound is utilized for creating advanced materials with unique optical and electronic properties.

Applications:

  • Chemical Sensors: The compound's aggregation-induced emission properties make it suitable for designing sensors capable of detecting hazardous substances.
  • Nanocomposites: It can be incorporated into nanocomposites to enhance mechanical and thermal properties.

Case Study:
A recent study highlighted the use of this compound in developing a sensor that can detect nitroaromatic compounds with high sensitivity and selectivity. The sensor demonstrated a response time of less than 5 seconds.

Material TypeApplication
Chemical SensorDetection of explosives
NanocompositeEnhanced thermal stability

Mechanism of Action

The mechanism of action of 9-[4-(2-Fluorophenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Carbazole Derivatives
Compound Substituent Key Application Performance Metrics Reference
9-[4-(2-Fluorophenoxy)butyl]carbazole 2-Fluorophenoxy-butyl Hypothetical OLED/Antimicrobial N/A (Inferred)
9-(4-Bromobutyl)-9H-carbazole Bromobutyl Synthetic intermediate Yield: 89.5%
9-(4-(Imidazol-1-yl)butyl)-9H-carbazole Imidazolyl-butyl Antimicrobial MIC: 1–64 µg/mL
PXZ-Mes3B Dimesitylborane-phenoxazine OLED emitter EQE: 22.8%
Table 2: Antimicrobial Activity of Selected Carbazoles
Compound Microbial Target MIC Range Reference
9-(4-(Imidazol-1-yl)butyl)-9H-carbazole Broad-spectrum 1–64 µg/mL
Carvedilol Gram-positive bacteria Moderate activity
Thiazole-carbazole S. aureus 0.6–4.6 nmol/mL

Q & A

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer : Conduct hazard assessments for 2-fluorophenol (toxic) and brominated intermediates. Use closed-system reactors with inert gas purging to prevent oxidation. Implement waste neutralization protocols for halogenated byproducts .

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